1-(2,4-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
This compound is a urea derivative featuring a 2,4-dimethoxyphenyl group linked via a urea bridge to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl moiety. The pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capacity due to the carbonyl group, while the phenyl substitution on the pyrrolidinone nitrogen modulates steric and electronic effects.
Molecular Formula: C₂₁H₂₃N₃O₄ (estimated based on analogs).
Molecular Weight: ~385–395 g/mol (approximated from structural analogs like CAS 954636-74-9 ).
Key Features:
- Urea core for hydrogen bonding.
- Methoxy groups for lipophilicity and metabolic stability.
- Pyrrolidinone scaffold for conformational constraint.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-16-8-9-17(18(11-16)27-2)22-20(25)21-12-14-10-19(24)23(13-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12-13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJVFOOIPVQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can introduce new substituents on the aromatic ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or nitrated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidinone Ring
Table 1: Substituent Effects on Pyrrolidinone Nitrogen
Key Observations :
Urea-Linked Aromatic Systems
Table 2: Variations in Urea-Linked Substituents
Key Observations :
- 2,4-Dimethoxyphenyl: Present in both the target compound and the chalcone in , this group is associated with antimalarial activity via electrostatic interactions (e.g., amino group in chalcone derivatives) .
- Heterocyclic Linkers : Pyridinyl or thioether linkers (e.g., ) may enhance target specificity but reduce metabolic stability compared to simple aryl groups.
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
- CAS Number : 67154-43-2
Antimicrobial Activity
Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Urea Derivative | E. coli | 32 µg/mL |
| Urea Derivative | S. aureus | 16 µg/mL |
| Urea Derivative | K. pneumoniae | 64 µg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function through oxidative stress mechanisms, as indicated by increased reactive oxygen species (ROS) levels upon treatment .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The MTT assay results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| Normal Fibroblasts | >100 |
The selectivity index calculated for these studies indicates a favorable therapeutic window for potential anticancer applications .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The urea moiety may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to cell death through mitochondrial dysfunction.
- Oxidative Stress : Similar compounds have been shown to increase ROS levels, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Anticancer Study : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
- Infection Models : In vivo studies demonstrated that treatment with this compound reduced bacterial load in infected mice models, indicating its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
